L-ヒスチジン塩酸塩一水和物

説明

L-Histidine hydrochloride hydrate is a compound formed from the essential amino acid L-histidine. It is known for its role in the growth of methane hydrate, where it acts as a benign additive that enhances the kinetics of hydrate formation . L-Histidine also affects the heat-induced aggregation of proteins, as seen in the study with bighead carp myosin, where it was found to enhance solubility and reduce aggregation . The compound's vibrational properties and its behavior in hydrated media have been extensively studied, revealing insights into its energy landscapes and molecular interactions . L-Histidine is also used in cation chromatography as a dipolar eluent component, demonstrating its versatility in analytical chemistry .

Synthesis Analysis

L-Histidine hydrochloride hydrate can be synthesized by combining L-histidine with hydrochloric acid, as demonstrated in the growth of single crystals for nonlinear optical applications . The synthesis process involves slow evaporation solution growth techniques, which result in nearly perfect single crystals suitable for frequency conversion applications.

Molecular Structure Analysis

The molecular structure of L-Histidine hydrochloride hydrate has been characterized using various techniques such as single crystal X-ray diffraction and high-resolution X-ray diffraction analysis . These studies provide detailed information on the crystal structure and molecular geometry, which are crucial for understanding the material's properties and potential applications.

Chemical Reactions Analysis

L-Histidine participates in various chemical reactions, including the inhibition of oxidation in colorimetric detection methods. It forms stable complexes with copper ions, which can be used for the sensitive detection of L-Histidine concentrations in biological samples . Additionally, its interaction with oxovanadium(IV) has been studied, revealing complex formation and providing insights into the equilibria of these systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of L-Histidine hydrochloride hydrate have been extensively studied. Its impact on the thermal stability and hydration properties of amino acids and peptides has been investigated, showing changes in water structuring upon dipeptide formation . Volumetric, acoustic, and viscometric studies have been conducted to understand the molecular interactions of L-Histidine in various solutions, revealing its structure-making properties and interactions with solvents . The compound's thermo-acoustical and volumetric properties in aqueous maltose solutions have also been examined, indicating strong solute-solvent interactions . Lastly, the crystal's optical properties, redox behavior, and thermal stability have been characterized, confirming its potential for nonlinear optical applications .

科学的研究の応用

非線形光学用途

L-ヒスチジン塩酸塩一水和物は、テラヘルツパルス生成とその潜在的な用途において重要な役割を果たす半有機単結晶の成長に使用されてきました . L-ヒスチジン塩酸塩一水和物の単結晶は、脱イオン水を溶媒として制御された雰囲気下で、ゆっくりとした蒸発溶液成長によって成長させられました . これらの結晶は、広い波長範囲にわたって高い透過率を持ち、非線形光学用途に適しています .

フォトニック用途

成長した単結晶は、フォトニック用途のために時間領域テラヘルツ分光法で研究されました . 屈折率が計算され、屈折率が約3.4であることがわかりました .

構造、電子、および光学的特性研究

タンパク質の構造と機能に不可欠な単斜晶のL-ヒスチジン結晶は、その構造、電子、および光学的特性について数値的に調べられました . L-ヒスチジン結晶は、約4.38eVの絶縁ギャップを持っています . また、3.5eVを超える光子エネルギーに対して強い光吸収活性を示し、優れたUVコレクターとなっています .

ヒスチジン脱炭酸酵素を介した前駆体

L-ヒスチジン一塩酸塩一水和物は、ヒスチジン脱炭酸酵素を介して前駆体として使用されます .

ヒトTリンパ芽球性白血病細胞株の研究

この化合物は、ヒトTリンパ芽球性白血病細胞株の培養を研究するために使用されます .

アポトーシスのモジュレーション

ロバスタチンの生合成の強化

L-ヒスチジン一塩酸塩一水和物は、培養されたAspergillus terreusによるロバスタチンの生合成を強化するために使用されます .

作用機序

Target of Action

L-Histidine Hydrochloride Monohydrate, also known as L-Histidine hydrochloride hydrate or L-Histidine monohydrochloride monohydrate, is an essential amino acid . It primarily targets proteins and enzymes in the body, playing a crucial role in protein methylation . It is also a part of hemoglobin structure and function .

Mode of Action

The exact mode of action of supplemental L-Histidine is unclear . It is known to be involved in one-carbon unit metabolism . It is associated with protein methylation and serves as a precursor for the formation of histamine, which is associated with allergic responses .

Biochemical Pathways

L-Histidine is involved in several biochemical pathways. It plays a significant role in one-carbon unit metabolism . It is also associated with protein methylation . Furthermore, it serves as a precursor for the formation of histamine, which is associated with allergic responses . Urocanic acid, an immune response modulator in skin, is also biosynthesized from histidine .

Result of Action

The actions of supplemental L-Histidine are unclear . It may have some immunomodulatory as well as antioxidant activity . It is also a part of hemoglobin structure and function . L-Histidine is a component of dipeptides with antioxidative property . Histidine serves as a precursor for the formation of histamine, which is associated with allergic responses .

Action Environment

The action of L-Histidine Hydrochloride Monohydrate can be influenced by various environmental factors. For instance, it is used in cell culture media formulations used in biomanufacturing . The use of non-animal-sourced L-Histidine and other components avoids the risk of contaminating bioproducts with adventitious viruses .

将来の方向性

特性

IUPAC Name |

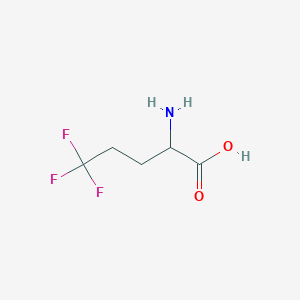

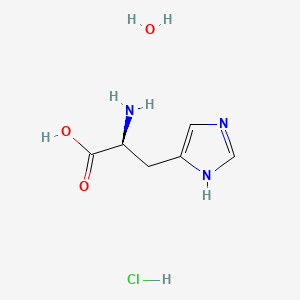

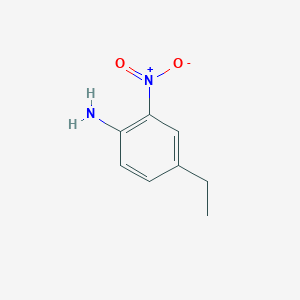

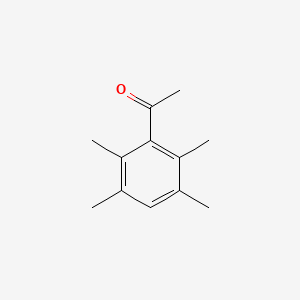

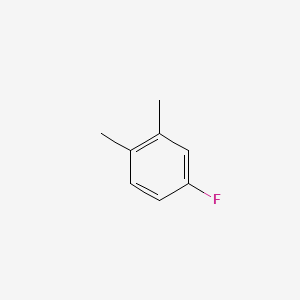

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXXUDSWGMGYLZ-XRIGFGBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)N.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208089 | |

| Record name | L-Histidine hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

645-35-2: Solid; [Sigma-Aldrich MSDS] 7048-02-4: Monohydrate: White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | L-Histidine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15174 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

5934-29-2 | |

| Record name | L-Histidine hydrochloride monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5934-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Histidine hydrochloride hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005934292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Histidine hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Histidine, hydrochloride, hydrate (1:1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HISTIDINE MONOHYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X573657P6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of LHHC?

A1: L-Histidine Hydrochloride Monohydrate has the molecular formula C6H9N3O2·HCl·H2O and a molecular weight of 209.63 g/mol. []

Q2: Are there spectroscopic techniques used to characterize LHHC?

A2: Yes, several spectroscopic techniques have been employed to study LHHC. These include Raman spectroscopy [, , ], Infrared (IR) spectroscopy [, ], Nuclear Magnetic Resonance (NMR) spectroscopy [, , , , ], UV-Vis spectroscopy [, , , ], and Electron Paramagnetic Resonance (EPR) spectroscopy [, , , , , , ]. These techniques provide information about the crystal structure, vibrational modes, electronic properties, and interactions with other molecules. [, , , , , , , , , , , , , , , , , , ]

Q3: Does temperature affect the structure of LHHC?

A3: Research using Raman spectroscopy indicates that LHHC undergoes a structural phase transition between 140 K and 110 K. Further spectral changes suggest another possible transition between 80 K and 60 K. [] This highlights the impact of temperature on the compound's structural integrity.

Q4: How does pressure impact LHHC?

A4: Studies using high-pressure Raman spectroscopy reveal that pressure significantly affects the hydrogen bond vibrations within LHHC crystals. [] This suggests a potential influence on its structural stability and intermolecular interactions under high-pressure conditions.

Q5: What is the significance of the piezoelectric coefficients of LHHC?

A5: Piezoelectric coefficients, determined through synchrotron x-ray Renninger scanning, provide insights into the material's ability to generate an electric charge in response to applied mechanical stress. In the case of LHHC, these coefficients (d14 = 2.25(9) × 10−10 C N−1, d25 = 4.1(5) × 10−11 C N−1 and d36 = 2.3(2) × 10−10 C N−1) suggest potential applications in sensors and actuators. []

Q6: Can LHHC be used in nonlinear optical (NLO) applications?

A6: Yes, research suggests that LHHC exhibits nonlinear optical (NLO) properties. [, , , , , ] Its second harmonic generation (SHG) efficiency has been found to be higher than that of potassium dihydrogen phosphate (KDP), a standard NLO material. [] This makes LHHC a potential candidate for applications in optoelectronics and laser technology.

Q7: How does LHHC affect the stability of intravenous fat emulsions?

A7: L-Histidine monohydrochloride monohydrate has been investigated as an additive to intravenous fat emulsions. Studies indicate that it does not significantly alter the particle size distribution of the emulsion for up to 7 days. The emulsion remained stable, with a zeta potential ranging from -30 to -60 mV. []

Q8: Does LHHC interact with reactive dyes, and what are the implications?

A8: Research indicates that L-histidine monohydrochloride monohydrate can significantly impact the photo-fading of reactive dyes on cellulose, particularly those with azo and Cu-complex azo chromophores. [] This interaction is influenced by the pH of the solution and highlights the importance of considering LHHC's presence in textile applications where dye stability is crucial.

Q9: How is computational chemistry used in LHHC research?

A9: Computational methods, specifically density functional theory (DFT) calculations, have been employed to predict the 1H NMR chemical shielding tensors of LHHC. [] This provides valuable information about the electronic environment of the hydrogen atoms within the molecule, which can be correlated with experimental NMR data.

Q10: What is the effect of L-histidine supplementation on muscle carnosine levels in humans?

A11: Studies have shown that, unlike in some animals, supplementing with L-histidine alone does not increase muscle carnosine levels in humans. This suggests that beta-alanine, not L-histidine, is the rate-limiting factor in carnosine synthesis for humans. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,2,4]Triazolo[4,3-a]pyridin-3-amine](/img/structure/B1295693.png)

![Tricyclo[3.2.1.0~2,4~]oct-6-ene-3-carboxylic acid](/img/structure/B1295695.png)